molecular formula C17H16N2O4S B8263895 4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide

4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide

Cat. No. B8263895
M. Wt: 344.4 g/mol
InChI Key: UWFMMRXCLICKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihyperglycemic Activity

  • Eissa (2013) synthesized isoindoline-1,3-dione analogues with aryl sulfonylurea moieties, including compounds related to 4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide, for antihyperglycemic activity. These compounds showed significant serum glucose reduction, indicating potential as antidiabetic drugs (Eissa, 2013).

Antimicrobial and Antiproliferative Agents

  • Abbasi et al. (2017) synthesized sulfonamides bearing 1,4-benzodioxin ring, structurally related to the compound , demonstrating good inhibitory activity against various bacterial strains and lipoxygenase enzyme. This suggests potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
  • El-Gilil (2019) reported on N-ethyl-N-methylbenzenesulfonamide derivatives, showing effective antimicrobial and antiproliferative properties. This supports the potential of related compounds in treating infections and inhibiting cancer cell growth (El-Gilil, 2019).

Antioxidant Additives for Lubricating Oils

  • Habib et al. (2014) explored derivatives, including 4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide, as antioxidant additives for lubricating oils, with some compounds showing high antioxidant activity. This research indicates their utility in enhancing the performance of lubricating oils (Habib et al., 2014).

Antitubercular Agent

  • Purushotham & Poojary (2018) investigated the potential of N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, structurally similar to the compound , as an antitubercular agent. Their research involved docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting possible applications in treating tuberculosis (Purushotham & Poojary, 2018).

properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-18-24(22,23)13-8-6-12(7-9-13)10-11-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFMMRXCLICKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide
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4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide
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4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide
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4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide
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4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide

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